molecular formula C21H18ClN5O2 B11281844 2-[(4-Chlorophenyl)methyl]-4-methyl-6-phenyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione

2-[(4-Chlorophenyl)methyl]-4-methyl-6-phenyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione

Cat. No.: B11281844
M. Wt: 407.9 g/mol
InChI Key: SDMAEYXHBIRQAA-UHFFFAOYSA-N
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Description

3-[(4-chlorophenyl)methyl]-1-methyl-8-phenyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione is a complex organic compound with a unique structure that includes a chlorophenyl group, a methyl group, and a phenyl group attached to an imidazo[1,2-g]purine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-chlorophenyl)methyl]-1-methyl-8-phenyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 4-chlorobenzyl chloride with a suitable imidazo[1,2-g]purine derivative in the presence of a base can yield the desired compound. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-[(4-chlorophenyl)methyl]-1-methyl-8-phenyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-[(4-chlorophenyl)methyl]-1-methyl-8-phenyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structure and biological activity.

    Materials Science: It can be used in the development of novel materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: The compound’s interactions with biological molecules are studied to understand its mechanism of action and potential as a drug candidate.

Mechanism of Action

The mechanism of action of 3-[(4-chlorophenyl)methyl]-1-methyl-8-phenyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The pathways involved in its action can include signal transduction pathways and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-{[(4-Chlorophenyl)methyl]sulfanyl}-1H-1,2,4-triazole
  • 3-(Chloromethyl)-4-ethyl-4H-1,2,4-triazole
  • 5-(Chloromethyl)-1,3-dimethyl-1H-1,2,4-triazole

Uniqueness

3-[(4-chlorophenyl)methyl]-1-methyl-8-phenyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione is unique due to its imidazo[1,2-g]purine core, which imparts specific chemical and biological properties. This structure differentiates it from other similar compounds, making it a valuable candidate for various applications in research and industry.

Properties

Molecular Formula

C21H18ClN5O2

Molecular Weight

407.9 g/mol

IUPAC Name

2-[(4-chlorophenyl)methyl]-4-methyl-6-phenyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C21H18ClN5O2/c1-24-18-17(19(28)27(21(24)29)13-14-7-9-15(22)10-8-14)26-12-11-25(20(26)23-18)16-5-3-2-4-6-16/h2-10H,11-13H2,1H3

InChI Key

SDMAEYXHBIRQAA-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)CC3=CC=C(C=C3)Cl)N4CCN(C4=N2)C5=CC=CC=C5

Origin of Product

United States

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